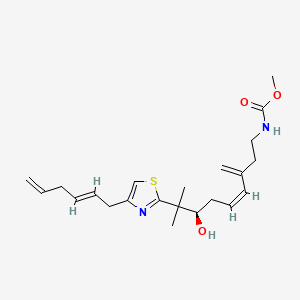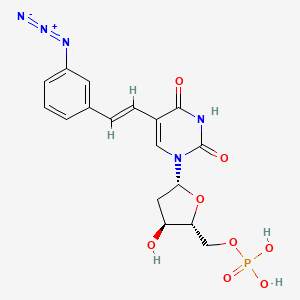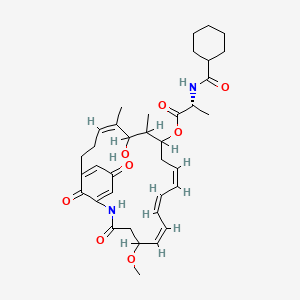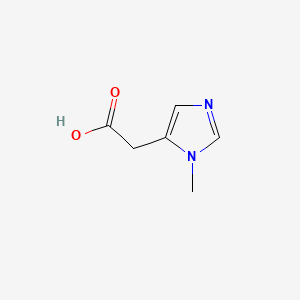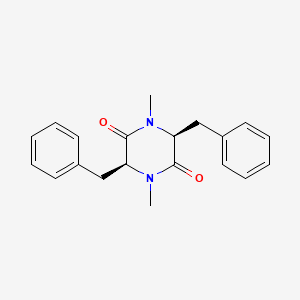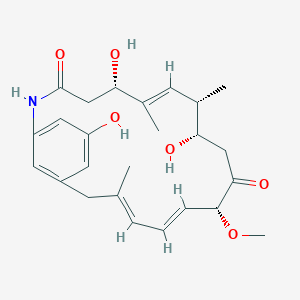
Proansamitocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proansamitocin is an azamacrocycle and a lactam.
科学的研究の応用
1. Chemoenzymatic Synthesis
Proansamitocin, a key biosynthetic intermediate of ansamitocin P-3, a potent antitumor agent, has been successfully synthesized through a chemoenzymatic approach. This synthesis process features a diene-ene ring-closing metathesis (RCM) as a crucial step. The this compound synthesized was used in a study involving Actinosynnema pretiosum, yielding ansamitocin P-3 and dechloroansamitocin P-3 upon fermentation (Meyer et al., 2007).
2. Total Synthesis
The enantioselective total synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, another key intermediate in ansamitocin biosynthesis, was achieved. This complex synthesis involved multiple steps, including the Nagao acetate aldol reaction, indium-mediated alkynylation, carboalumination, and a Heck reaction (Frenzel et al., 2006).
3. Mutasynthesis of Maytansinoids
This compound derivatives have been produced mutasynthetically using a multiblocked mutant strain of Actinosynnema pretiosum. This innovative approach, which involves blocking early building blocks and tailoring enzymes, facilitated the creation of a ring-expanded macrolactone derived from ansamitocin, marking a first in this field of study (Wesemann et al., 2020).
4. Determination of Stereochemistry in Biosynthesis
Research has focused on understanding the cryptic stereochemistry in the first PKS chain-extension step in ansamitocin biosynthesis. This involved synthesizing enantiomers of an intermediate diketide and demonstrating that only the R enantiomer could complement an AHBA deficient mutant of Actinosynnema pretiosum to restore ansamitocin formation (Kubota et al., 2006).
特性
分子式 |
C25H33NO6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |
InChI |
InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |
InChIキー |
YGIOUPVSUFMGBC-DTHPZREMSA-N |
異性体SMILES |
C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |
SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
正規SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


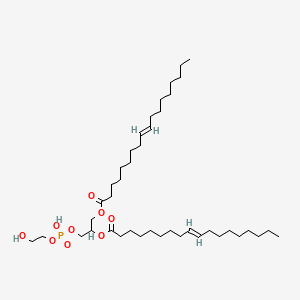
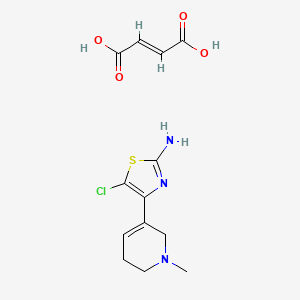
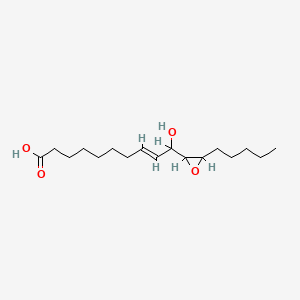

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
